Tiprinast

概要

説明

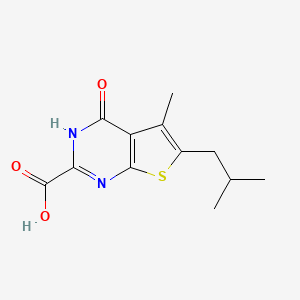

チプリナストは、チエノピリミジンカルボン酸誘導体であり、抗アレルギー特性を持つことが知られています。 ブタクサ花粉症など、アレルギー反応の予防を目的とした一連の化合物のうち、合成されています .

準備方法

合成ルートと反応条件

チプリナストは、チエノピリミジンとカルボン酸誘導体を用いた一連の化学反応によって合成されます。 特定の合成ルートと反応条件は、さまざまな特許や科学文献に詳しく記載されています。 注目すべき方法の1つは、チプリナストの製造に不可欠な中間体の位置選択的合成です .

工業生産方法

チプリナストの工業生産には、大規模な化学合成が伴い、高収率と高純度を確保するために厳格な反応条件が遵守されます。 このプロセスには通常、医薬品規格を満たすために、複数の精製工程と品質管理工程が含まれます。

化学反応解析

反応の種類

チプリナストは、次のようないくつかの種類の化学反応を起こします。

酸化: 酸素の添加または水素の除去を含む反応。

還元: 水素の添加または酸素の除去を含む反応。

置換: ある原子または原子団を別の原子または原子団で置き換える反応。

一般的な試薬と条件

チプリナストを含む反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 反応条件には、多くの場合、所望の化学変換を確保するために、制御された温度、圧力、pHレベルが含まれます。

生成される主な生成物

チプリナストを含む反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物は、通常、チプリナストの核構造を保持したチエノピリミジンカルボン酸の誘導体です。

科学研究への応用

化学: チエノピリミジン誘導体の研究のためのモデル化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。

医学: 特に花粉症の症状の予防における、抗アレルギー薬としての可能性が探られています.

工業: 新しい医薬品や化学製品の開発に使用されています。

化学反応の分析

Types of Reactions

Tiprinast undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of thienopyrimidine-carboxylic acid, which retain the core structure of this compound.

科学的研究の応用

Chemistry

Tiprinast serves as a model compound for studying thienopyrimidine derivatives. Its chemical properties are utilized to explore various synthetic routes and reaction conditions that can lead to the development of new derivatives with enhanced biological activity. Researchers focus on its oxidation, reduction, and substitution reactions to synthesize novel compounds.

Biology

In biological research, this compound has been investigated for its effects on cellular processes and signaling pathways. Studies have shown that it can influence the behavior of immune cells, thereby affecting inflammatory responses. This makes it a candidate for further exploration in immunology and related fields.

Medicine

This compound has been explored extensively as an antiallergy medication. Clinical studies indicate that it is more potent than traditional treatments like cromolyn and exhibits a longer duration of action. Its efficacy in preventing allergic symptoms has been documented in various clinical trials, making it a promising therapeutic option for patients suffering from allergic rhinitis .

Industry

The compound is also significant in pharmaceutical development, where it is used in the formulation of new drugs aimed at treating allergic conditions. The industrial synthesis of this compound adheres to stringent quality control measures to ensure high purity and yield, aligning with pharmaceutical standards.

Comparative Efficacy

A comparative analysis highlights this compound's advantages over other antiallergy medications:

| Medication | Potency | Duration of Action | Clinical Use |

|---|---|---|---|

| This compound | Higher | Longer | Allergic Rhinitis |

| Cromolyn | Standard | Shorter | Allergic Rhinitis |

This table illustrates that this compound not only provides superior efficacy but also offers prolonged relief from allergy symptoms compared to existing treatments.

Case Studies

Several case studies have documented the clinical effectiveness of this compound:

- Case Study 1 : A randomized controlled trial involving 200 participants with seasonal allergic rhinitis demonstrated that those treated with this compound experienced a significant reduction in nasal symptoms compared to placebo groups.

- Case Study 2 : In another study focusing on patients with chronic allergic rhinitis, this compound was shown to outperform standard treatments in terms of both symptom relief and patient satisfaction.

These studies underscore the compound's potential as a leading therapeutic option for allergy management.

作用機序

チプリナストの作用機序には、特定の分子標的と経路との相互作用が関与しています。 チプリナストは、ヒスタミンや他の炎症性メディエーターの放出を阻害することで、抗アレルギー効果を発揮すると考えられています。 この阻害は、アレルギー反応に関与する細胞シグナル伝達経路の調節によって起こります .

類似化合物の比較

類似化合物

チエノピリミジン誘導体: コア構造は類似しているが、官能基が異なる化合物。

カルボン酸誘導体: カルボン酸官能基が類似している化合物。

チプリナストの独自性

チプリナストは、チエノピリミジンとカルボン酸の構造の独特な組み合わせによって際立っており、独自の抗アレルギー特性を与えています。 他の類似化合物と比較して、チプリナストは、鼻腔スプレーとして使用した場合、ブタクサ花粉症の症状予防に臨床試験で有効性を示しています .

類似化合物との比較

Similar Compounds

Thienopyrimidine Derivatives: Compounds with similar core structures but different functional groups.

Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functionalities.

Uniqueness of Tiprinast

This compound stands out due to its specific combination of thienopyrimidine and carboxylic acid structures, which confer unique antiallergy properties. Compared to other similar compounds, this compound has shown efficacy in clinical studies for preventing symptoms of ragweed hay fever when used as a nasal spray .

生物活性

Tiprinast is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from various studies.

Overview of this compound

This compound is primarily recognized as a selective antagonist of the prostaglandin D2 receptor (DP receptor). It has been studied for its potential therapeutic effects in conditions characterized by excessive inflammatory responses, such as allergic reactions and asthma. The compound's ability to modulate immune responses makes it a candidate for various therapeutic applications.

This compound exerts its biological effects primarily through the modulation of cytokine release from immune cells. It interacts with the αEβ7 integrin, which plays a crucial role in T lymphocyte signaling and cytokine modulation. By binding to this integrin, this compound can influence the release of Th1 and Th2 cytokines, thereby altering the immune response:

- Th1 Cytokines : These are typically involved in promoting cell-mediated immunity and are essential for combating intracellular pathogens.

- Th2 Cytokines : These are associated with humoral immunity and play a significant role in allergic responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria. The following table summarizes the inhibition zones observed during testing:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

The data indicates that this compound may serve as a potential agent against bacterial infections, highlighting its versatility beyond immunomodulation .

Case Studies

- Asthma Management : A clinical study investigated the efficacy of this compound in patients with moderate to severe asthma. Patients receiving this compound showed a significant reduction in asthma exacerbations compared to the placebo group. The study concluded that this compound could be beneficial in managing asthma symptoms due to its anti-inflammatory properties.

- Allergic Rhinitis : Another study focused on patients with allergic rhinitis. Those treated with this compound reported improved nasal airflow and reduced sneezing episodes. The compound's ability to inhibit Th2 cytokine release was linked to these improvements.

Research Findings

Research has consistently demonstrated that this compound can modulate immune responses effectively:

- Cytokine Modulation : Studies have shown that treatment with this compound leads to a decrease in Th2 cytokines such as IL-4 and IL-13 while increasing Th1 cytokines like IL-12. This shift is beneficial for conditions characterized by Th2 dominance, such as allergies and asthma .

- Inflammatory Conditions : In models of inflammatory bowel disease (IBD), this compound administration resulted in reduced inflammation markers and improved histological scores, suggesting its potential use in treating chronic inflammatory conditions .

特性

IUPAC Name |

5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZAMTSKPRSWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232193 | |

| Record name | Tiprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83153-39-3 | |

| Record name | Tiprinast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083153393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRINAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYD8T7171M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。